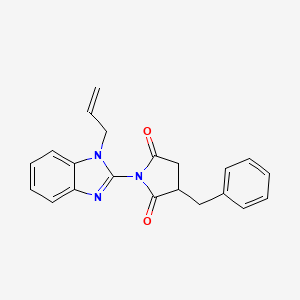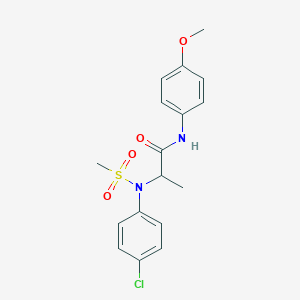
N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. BTCP has been widely studied in the scientific community due to its potential as a novel analgesic drug. In
Mécanisme D'action
BTCP acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. This leads to the activation of downstream signaling pathways that ultimately result in the reduction of pain. BTCP also acts on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
BTCP has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to reduce the symptoms of opioid withdrawal in animal models. However, BTCP has been shown to have some negative side effects, such as respiratory depression and sedation.
Avantages Et Limitations Des Expériences En Laboratoire
BTCP has several advantages as a research tool. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. It also has a similar potency to morphine, which makes it a useful tool for studying pain pathways. However, BTCP has some limitations as a research tool. It has negative side effects, such as respiratory depression and sedation, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BTCP. One direction is to investigate its potential as a treatment for drug addiction. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to determine the optimal dosage and administration of BTCP to minimize negative side effects. Finally, research is needed to develop new analogs of BTCP with improved potency and selectivity for the mu-opioid receptor.
In conclusion, BTCP is a synthetic compound that has been extensively studied for its potential as a novel analgesic drug and as a treatment for drug addiction. It acts as a mu-opioid receptor agonist and has potent analgesic effects in animal models. However, it has negative side effects, such as respiratory depression and sedation, which can make it difficult to use in certain experiments. Future research on BTCP should focus on its potential as a treatment for drug addiction, its effects on other neurotransmitter systems, and the development of new analogs with improved potency and selectivity.
Applications De Recherche Scientifique
BTCP has been extensively studied for its potential as a novel analgesic drug. It has been shown to have a high affinity for the mu-opioid receptor, which is a target for many pain-relieving drugs. BTCP has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the effects of opioid withdrawal symptoms in animal models.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O/c1-16(12-17(16,18)19)15(22)20-14-7-9-21(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCVMSHJIOYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)ethyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4179218.png)
![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4179243.png)


![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4179270.png)
![4-(5-iodo-2-furoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4179282.png)
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4179284.png)
![3-phenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4179286.png)
![N-[1-(1-adamantyl)butyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179294.png)
![2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179295.png)
![4-cyano-5-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4179297.png)